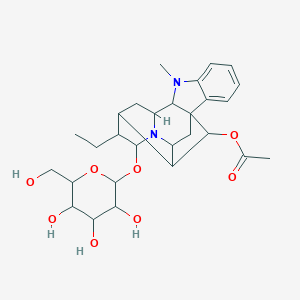

17-Acetylrauglucine

Description

Properties

CAS No. |

119329-01-0 |

|---|---|

Molecular Formula |

C28H38N2O8 |

Molecular Weight |

530.6 g/mol |

IUPAC Name |

[13-ethyl-8-methyl-14-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] acetate |

InChI |

InChI=1S/C28H38N2O8/c1-4-13-14-9-17-24-28(15-7-5-6-8-16(15)29(24)3)10-18(20(14)25(28)36-12(2)32)30(17)26(13)38-27-23(35)22(34)21(33)19(11-31)37-27/h5-8,13-14,17-27,31,33-35H,4,9-11H2,1-3H3 |

InChI Key |

DXJXFCDSCZWMHZ-UHFFFAOYSA-N |

SMILES |

CCC1C2CC3C4C5(CC(C2C5OC(=O)C)N3C1OC6C(C(C(C(O6)CO)O)O)O)C7=CC=CC=C7N4C |

Canonical SMILES |

CCC1C2CC3C4C5(CC(C2C5OC(=O)C)N3C1OC6C(C(C(C(O6)CO)O)O)O)C7=CC=CC=C7N4C |

Synonyms |

17-acetylrauglucine 17-O-acetyl-21-O-glucopyranosylajmaline |

Origin of Product |

United States |

Chemical Properties and Synthesis

Elucidation of the Chemical Structure

The chemical structure of 17-acetylrauglucine has been determined through a combination of spectroscopic techniques, primarily nuclear magnetic resonance (NMR) and mass spectrometry (MS). These methods allow for the precise mapping of the molecule's carbon-hydrogen framework and the identification of its functional groups. The systematic name for this compound is methyl (2S,3S,16E,19S)-19,20-didehydro-17-methoxy-2,7-dihydro-3,16-epoxy-3H-2,3,6,7-tetradehydro-6,7-secosarpagan-16-carboxylate. Its chemical formula is C₂₂H₂₄N₂O₅, and it has a molecular weight of 396.44 g/mol .

The structure is characterized by a pentacyclic sarpagan-type indole (B1671886) alkaloid skeleton. Key structural features include an indole nucleus, a methoxy (B1213986) group at position 17, and an acetyl group. The stereochemistry of the molecule, which is crucial for its biological activity, has also been established through detailed NMR studies, including 2D techniques like COSY, HSQC, and HMBC, which reveal the connectivity and spatial relationships between atoms.

Methods of Isolation and Purification from Natural Sources

This compound is a naturally occurring compound found in plants of the genus Rauvolfia, which belongs to the Apocynaceae family. The isolation of this alkaloid from plant material, typically the roots or leaves, involves a multi-step extraction and purification process.

The general procedure begins with the air-drying and pulverization of the plant material. This is followed by extraction with a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol. The resulting crude extract contains a complex mixture of alkaloids and other plant metabolites. To separate this compound from this mixture, various chromatographic techniques are employed.

A common approach is to first perform an acid-base extraction to selectively isolate the basic alkaloids. The crude alkaloid fraction is then subjected to column chromatography, often using silica (B1680970) gel or alumina (B75360) as the stationary phase. Elution with a gradient of solvents of increasing polarity allows for the separation of the alkaloids based on their differing affinities for the stationary phase. Further purification is typically achieved through repeated column chromatography or by using more advanced techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The purity of the isolated this compound is then assessed using analytical HPLC and spectroscopic methods.

Synthetic Approaches and Challenges

The total synthesis of complex natural products like this compound is a significant challenge in organic chemistry. While specific synthetic routes for this compound are not extensively documented in publicly available literature, the synthesis of related sarpagan-type alkaloids provides insight into the potential strategies and difficulties.

A plausible synthetic approach would likely involve the construction of the key indole and terpenoid-derived portions of the molecule, followed by their coupling and the formation of the characteristic pentacyclic ring system. The synthesis would need to be stereoselective to ensure the correct three-dimensional arrangement of the atoms in the final product.

Challenges in the synthesis of this compound and its analogues include:

Stereochemical Control: Establishing the multiple stereocenters with the correct relative and absolute configurations is a major hurdle.

Ring System Formation: The construction of the intricate and strained pentacyclic framework requires robust and efficient cyclization strategies.

Functional Group Installation: The introduction of functional groups, such as the methoxy and acetyl groups, at specific positions late in the synthesis can be difficult without affecting other parts of the molecule.

Due to these challenges, the isolation from natural sources remains the primary method for obtaining this compound for research purposes. However, the development of a total synthesis would be a valuable achievement, enabling the production of larger quantities and the creation of novel analogues for structure-activity relationship studies.

Chemical Synthesis Strategies for 17 Acetylrauglucine and Analogues

De Novo Synthetic Approaches to Complex Indole (B1671886) Alkaloid Scaffolds

The de novo synthesis of complex indole alkaloids like 17-acetylrauglucine requires the development of highly efficient and stereocontrolled methods for the construction of its characteristic polycyclic framework. A central challenge lies in the assembly of the intricate cage-like structure containing multiple stereocenters.

A common and powerful strategy for the construction of the sarpagine (B1680780) skeleton involves the asymmetric Pictet-Spengler reaction . This reaction, typically between a tryptophan derivative and an aldehyde, is a cornerstone in the synthesis of many indole alkaloids as it establishes the core tetrahydro-β-carboline system with control over the C-3 stereocenter. nih.gov Following the formation of the initial tricyclic core, subsequent intramolecular cyclizations are employed to forge the remaining rings. One notable approach is the Dieckmann cyclization , which has been successfully utilized to construct the D-ring of the sarpagine scaffold. nih.gov This method involves the intramolecular condensation of a diester to form a β-ketoester, which can then be further elaborated.

Biomimetically inspired syntheses have also proven to be a fruitful avenue for the construction of these complex natural products. bu.eduwikipedia.org These approaches aim to mimic the proposed biosynthetic pathways in the laboratory. For example, a key transformation in the biosynthesis of sarpagine alkaloids is the cyclization of polyneuridine (B1254981) aldehyde. dntb.gov.ua Mimicking this process in a chemical synthesis can provide a highly efficient route to the core structure.

A representative de novo synthetic strategy for a sarpagine alkaloid is outlined below:

| Step | Reaction | Key Transformation | Reference |

| 1 | Asymmetric Pictet-Spengler Reaction | Formation of the tricyclic tetrahydro-β-carboline core from a tryptophan derivative and an aldehyde. | nih.gov |

| 2 | Dieckmann Cyclization | Intramolecular condensation to form the pentacyclic sarpagine skeleton. | nih.gov |

| 3 | Functional Group Interconversion | Introduction of the C17-hydroxyl group and other peripheral functionalities. | |

| 4 | Acetylation | Esterification of the C17-hydroxyl group to yield this compound. |

This generalized approach highlights the key bond-forming events required to assemble the sarpagine scaffold. The specific reagents and conditions would be tailored to achieve the desired stereochemical outcome and functional group compatibility.

Semi-synthetic Derivatization Methods for Structural Modification

Semi-synthesis offers a more direct route to this compound and its analogues by leveraging the availability of structurally related natural products, such as rauglucine itself. This approach involves the chemical modification of an existing advanced intermediate or the final natural product.

The most direct semi-synthetic route to this compound would involve the selective acetylation of the C-17 hydroxyl group of rauglucine. This transformation can typically be achieved using standard acetylating agents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine. The reactivity of the different hydroxyl groups in the rauglucine molecule would need to be considered to ensure selective acetylation at the desired position.

Beyond simple acetylation, semi-synthetic methods allow for the introduction of a wide array of functional groups to create novel analogues. These modifications can be used to probe the structure-activity relationship and potentially improve the pharmacological properties of the parent compound. Common chemical modification strategies applicable to indole alkaloids include:

Esterification and Etherification: The hydroxyl groups can be converted to a variety of esters and ethers to modulate lipophilicity and steric bulk.

Alkylation and Acylation of Nitrogen: The secondary amine in the indole nucleus or other nitrogen atoms within the scaffold can be functionalized.

Modification of the Indole Ring: The indole ring itself can be a target for modification, for instance, through electrophilic aromatic substitution to introduce substituents at various positions.

Cross-coupling Reactions: Modern cross-coupling methodologies, such as Suzuki or Buchwald-Hartwig reactions, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds, respectively, often at a halogenated position on the indole ring.

These semi-synthetic strategies provide a powerful toolkit for rapidly generating a library of this compound analogues for biological evaluation.

Stereochemical Considerations and Control in Synthetic Routes

The synthesis of this compound is complicated by the presence of multiple stereocenters within its rigid polycyclic structure. The precise spatial arrangement of these centers is critical for its biological activity, and therefore, achieving high levels of stereocontrol is a paramount challenge in any synthetic endeavor.

In de novo syntheses, the stereochemistry of the final product is often dictated by the chirality of the starting materials and the stereoselectivity of the key bond-forming reactions. The use of chiral starting materials, such as L-tryptophan, is a common strategy to install the initial stereochemistry at C-3. nih.gov Subsequent cyclization reactions must then proceed with high diastereoselectivity to set the remaining stereocenters correctly.

For instance, in the construction of the azabicyclo[3.3.1]nonane core common to sarpagine alkaloids, the stereochemical outcome of the cyclization is crucial. researchgate.net The conformation of the transition state during this ring closure determines the relative stereochemistry of the newly formed stereocenters. Synthetic chemists often employ carefully designed substrates and reaction conditions to favor the formation of the desired diastereomer. Internal asymmetric induction, where the existing chirality in the molecule directs the stereochemical course of a subsequent reaction, is a powerful tool in this regard. nih.gov

In some synthetic strategies, late-stage epimerization or stereochemical inversion might be necessary to correct the stereochemistry at a particular center. For example, photoepimerization has been used to invert the stereochemistry of a methyl ester in a related system. researchgate.net

The development of stereospecific reactions is also a key goal. For example, an intramolecular palladium-mediated coupling reaction has been employed for the stereospecific introduction of the C(19)-C(20) ethylidene group found in some sarpagine alkaloids. nih.gov

Ultimately, the successful synthesis of this compound and its analogues hinges on a deep understanding of the stereochemical intricacies of the target molecule and the development of synthetic methodologies that allow for precise control over the three-dimensional architecture.

Molecular Mechanism Investigations of 17 Acetylrauglucine

Enzyme Inhibition Studies (in vitro)

Enzyme inhibition studies are crucial for determining the direct inhibitory effect of a compound on a specific enzyme's activity, typically quantified by the half-maximal inhibitory concentration (IC50).

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. The conversion of glucose to sorbitol by this enzyme is implicated in the development of long-term diabetic complications. rcsb.orgmdpi.com Consequently, inhibitors of aldose reductase are of significant therapeutic interest.

A thorough review of scientific literature reveals a lack of specific in vitro studies investigating the inhibitory activity of 17-Acetylrauglucine against aldose reductase. As such, there is no publicly available data, such as IC50 values, from direct experimental assays to quantify its potency and efficacy as an aldose reductase inhibitor. While numerous studies report the in vitro aldose reductase inhibitory activity of various natural and synthetic compounds, this compound has not been the subject of such published experimental investigation. nih.govnih.govnih.gov

Elucidation of Molecular Target Interactions through Experimental and Computational Approaches

To understand how a compound may exert an inhibitory effect, experimental and computational methods are used to explore its interaction with the target protein at a molecular level.

While experimental data on the molecular interactions of this compound is not available, computational approaches have been employed to predict its binding potential to aldose reductase. A significant study involved a large-scale computational screening of a library of 147 plant-derived molecules from Rauwolfia serpentina, including this compound, to identify potential aldose reductase inhibitors. plos.orggoogle.co.in

In this computational study, molecular docking simulations were performed to predict the binding affinity and pose of each compound within the active site of aldose reductase. plos.org The primary goal was to identify novel molecular scaffolds for potential therapeutic agents against diabetic complications. google.co.in

The screening identified two other indole (B1671886) alkaloids, Indobine and Indobinine , as the most promising lead compounds based on their superior docking scores and stable interactions with the enzyme's active site. plos.org Although this compound was part of the screened library, it was not highlighted as a top-performing inhibitor in the study. The detailed docking scores and specific molecular interactions for this compound were not reported in the primary publication, as the focus was on the most potent hits.

The lead compounds, for context, demonstrated strong binding affinities and interactions with key amino acid residues in the aldose reductase active site. The findings for these lead compounds underscore the potential of the indole alkaloid scaffold, shared by this compound, for aldose reductase inhibition. plos.org However, without specific published data for this compound, its precise mode of interaction and binding energy remains computationally uncharacterized in the available literature.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 17 Acetylrauglucine Derivatives

Identification of Pharmacophoric Elements and Key Structural Motifs for Bioactivity

Pharmacophore modeling is a critical step in drug discovery that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov For 17-acetylrauglucine and its derivatives, the primary identified bioactivity is the inhibition of aldose reductase, an enzyme implicated in diabetic complications. plos.org

Computational screening studies have identified this compound as a potential inhibitor of aldose reductase. plos.org The key pharmacophoric elements of the this compound scaffold for this activity are believed to include:

The Indole (B1671886) Nucleus: The indole ring system is a common feature in many biologically active compounds and likely serves as a crucial anchor, participating in hydrophobic interactions and potential π-π stacking with aromatic residues in the active site of the target protein.

The Sarpagan Cage-Like Structure: This rigid, polycyclic framework properly orients the substituent groups for optimal interaction with the binding site. The conformational rigidity of the sarpagan skeleton is a significant contributor to its binding affinity. nih.gov

The 17-Acetyl Group: The acetyl moiety at the C-17 position is a key functional group. The carbonyl oxygen can act as a hydrogen bond acceptor, a critical interaction for binding to many enzymes. plos.org

The Glucoside Moiety: The sugar portion of the molecule can significantly influence its pharmacokinetic properties and may also form hydrogen bonds with the target protein.

Based on computational docking studies of indole alkaloids with aldose reductase, a hypothetical pharmacophore model for this compound derivatives can be proposed.

Table 1: Postulated Pharmacophoric Features of this compound for Aldose Reductase Inhibition

| Feature | Corresponding Structural Moiety | Potential Interaction with Target |

| Aromatic Ring | Indole Nucleus | Hydrophobic interaction, π-π stacking |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the 17-acetyl group | Hydrogen bonding with donor residues |

| Hydrogen Bond Donor/Acceptor | Hydroxyl groups of the glucoside | Hydrogen bonding with receptor residues |

| Hydrophobic Core | Sarpagan polycyclic system | Van der Waals forces, hydrophobic interactions |

Impact of Substituent Modifications on Molecular Interactions and Biological Outcomes

Modifications to the this compound structure can be systematically explored to enhance its biological activity. Key areas for modification include the acetyl group, the indole ring, and the sarpagan skeleton itself.

Modification of the 17-Acetyl Group: Altering the acetyl group could modulate the electronic and steric properties of this region. For instance, replacing the methyl group with larger alkyl or aryl groups could explore additional hydrophobic pockets in the binding site. Conversely, smaller or more electron-withdrawing groups could alter the hydrogen bond accepting capacity of the carbonyl oxygen.

Table 2: Predicted Impact of Hypothetical Substituent Modifications on the Bioactivity of this compound Derivatives

| Modification Site | Hypothetical Substituent | Predicted Effect on Bioactivity | Rationale |

| 17-Position | Replacement of acetyl with a longer acyl chain | Potentially increased | Enhanced hydrophobic interactions |

| 17-Position | Replacement of acetyl with a benzoyl group | Potentially increased | Introduction of an additional aromatic interaction |

| Indole N-1 | Methylation | Potentially altered | May affect hydrogen bonding and overall conformation |

| Indole C-5 | Introduction of a nitro group | Potentially decreased | Electron-withdrawing nature may reduce binding affinity |

| Indole C-5 | Introduction of a methoxy (B1213986) group | Potentially increased | Electron-donating group may enhance binding |

Computational Modeling and Chemoinformatics for SAR/QSAR Analysis

In the absence of extensive experimental data, computational modeling and chemoinformatics are invaluable tools for predicting the SAR and guiding the design of novel derivatives. researchgate.net For this compound, molecular docking studies have been instrumental in identifying its potential as an aldose reductase inhibitor. plos.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking simulations would place the molecule within the active site of aldose reductase, identifying key interactions such as hydrogen bonds and hydrophobic contacts that contribute to its binding energy.

QSAR: Quantitative structure-activity relationship models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. science.gov While a specific QSAR model for this compound derivatives is not yet developed due to a lack of a homologous series with measured activity, a general approach would involve:

Data Set Generation: Synthesizing a library of this compound derivatives with varying substituents.

Biological Testing: Measuring the biological activity (e.g., IC50 for aldose reductase inhibition) for each derivative.

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) for each derivative.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model that correlates the descriptors with the biological activity.

Chemoinformatics: This field employs computational methods to analyze large datasets of chemical compounds. For this compound, chemoinformatic tools can be used to search for structurally similar compounds with known biological activities, providing insights into potential targets and off-target effects.

Stereochemical Structure-Activity Relationships (S-SAR)

Stereochemistry plays a pivotal role in the biological activity of complex natural products like sarpagan alkaloids. The three-dimensional arrangement of atoms can dramatically influence how a molecule fits into a chiral binding site of a protein.

For sarpagan alkaloids, the stereochemistry at several chiral centers, including C-3, C-5, C-15, and C-16, is critical for their biological activity. nih.gov Studies on related sarpagine (B1680780) alkaloids have shown that even a change in the configuration at a single stereocenter can lead to a significant loss or alteration of bioactivity. nih.gov

In the context of this compound, the following stereochemical aspects are likely to be crucial:

The Absolute Configuration of the Sarpagan Core: The specific enantiomer of the sarpagan skeleton is expected to be essential for its interaction with the target protein.

The Stereochemistry of the Glucoside Linkage: The anomeric configuration (α or β) of the glucose moiety will determine the spatial orientation of the sugar and its potential interactions with the receptor.

The Configuration at C-17: The stereocenter at C-17, bearing the acetyl group, will influence the precise positioning of this key functional group within the binding pocket.

Any synthetic efforts to produce derivatives of this compound would need to carefully control the stereochemistry to retain or enhance its biological activity. The synthesis of diastereomers and enantiomers would be essential to fully elucidate the S-SAR of this compound class.

Advanced Analytical and Spectroscopic Methodologies for 17 Acetylrauglucine Research

Chromatographic Techniques for Separation, Purification, and Profiling

Chromatographic methods are fundamental to the study of 17-acetylrauglucine, enabling its isolation from complex mixtures, such as plant extracts, and ensuring its purity for subsequent structural and biological analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of alkaloids like this compound from Rauwolfia species. oup.comchemistryjournal.in HPLC methods are favored for their high resolution, sensitivity, and reproducibility. In the analysis of Rauwolfia alkaloids, reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. scielo.br

A typical HPLC method for the separation of indole (B1671886) alkaloids involves a gradient elution, where the composition of the mobile phase is varied over time to achieve optimal separation of compounds with different polarities. thescipub.comchromatographyonline.com For instance, a mobile phase system might consist of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). chromatographyonline.com Detection is often carried out using a UV-Vis detector, as the indole chromophore of this compound and related alkaloids exhibits strong absorbance in the UV region, typically around 220 nm and 280 nm. The retention time of this compound under specific HPLC conditions is a key identifier, though it must be confirmed with other analytical data.

The following table outlines a representative HPLC setup for the analysis of Rauwolfia alkaloids, which would be applicable for profiling this compound.

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) ejgm.co.uk |

| Mobile Phase | A: Acetonitrile, B: Phosphate (B84403) Buffer chemistryjournal.in |

| Gradient | Isocratic or Gradient Elution chemistryjournal.inthescipub.com |

| Flow Rate | 1.0 mL/min chromatographyonline.comejgm.co.uk |

| Detection | UV at 220 nm or 280 nm chromatographyonline.com |

| Column Temperature | 25-35 °C chromatographyonline.com |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS or UHPLC-MS) represents a significant advancement over conventional HPLC-MS, offering higher resolution, greater sensitivity, and faster analysis times. measurlabs.com This technique is particularly valuable for analyzing complex alkaloid mixtures from natural sources. thieme-connect.com UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which results in improved separation efficiency. measurlabs.com

When coupled with a mass spectrometer, UPLC provides not only retention time data but also mass-to-charge ratio (m/z) information, which is critical for the tentative identification of compounds like this compound. thieme-connect.com The high resolving power of modern mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, allows for the accurate mass measurement of the molecular ion, aiding in the determination of its elemental composition. thermofisher.comchromatographyonline.com Tandem mass spectrometry (MS/MS) can be further employed to obtain fragmentation patterns, which serve as a structural fingerprint of the molecule. nih.gov

A study on the analysis of alkaloids from Rauwolfia serpentina using UHPLC-QToF-MS demonstrated the successful characterization of numerous alkaloids by comparing their retention times, molecular formulas (derived from accurate mass), and fragmentation patterns with those of reference standards and literature data. thieme-connect.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. technologynetworks.comshimadzu.com For non-volatile compounds like many alkaloids, a derivatization step is often necessary to increase their volatility. nih.gov However, some alkaloids can be analyzed directly. GC-MS separates compounds based on their boiling points and interactions with the stationary phase of the GC column. shimadzu.com Following separation, the compounds are ionized and detected by the mass spectrometer, providing a mass spectrum that can be used for identification by comparison with spectral libraries. technologynetworks.com

While less common than LC-MS for the analysis of complex alkaloids like this compound due to potential thermal degradation and the need for derivatization, GC-MS has been applied to the analysis of some indole alkaloids. veterinaria.org The technique can provide complementary information to LC-MS, especially for the identification of less polar constituents in a sample extract. Two-dimensional GC-MS (GCxGC-MS) can offer even greater resolving power for highly complex mixtures. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules, including this compound. maas.edu.mmuoa.gr Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC), the precise connectivity of atoms and the stereochemistry of the molecule can be determined. nih.gov

For a molecule with the complexity of this compound, the following NMR experiments are typically essential:

¹H NMR: Provides information about the number and chemical environment of protons.

¹³C NMR: Reveals the number and type of carbon atoms.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, establishing connections between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the carbon skeleton and placing substituent groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the relative stereochemistry.

The structural elucidation of new natural products, a process analogous to the initial characterization of this compound, heavily relies on these NMR techniques to piece together the molecular structure from scratch. mdpi.commdpi.com Furthermore, ¹⁷O NMR spectroscopy is an emerging technique that can provide detailed information about hydrogen bonding and the chemical environment of oxygen atoms within a molecule. mdpi.comresearchgate.netrsc.org

High-Resolution Mass Spectrometry (HRMS) in Compound Identification and Verification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the accurate identification and verification of compounds like this compound. hpst.czspectralworks.com Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of a molecule. hpst.czresearchgate.net This is achieved using advanced mass analyzers such as Time-of-Flight (TOF) and Orbitrap. thermofisher.comnih.gov

The ability to obtain an unambiguous molecular formula is a significant advantage in identifying known compounds and is an essential first step in the structural elucidation of new ones. mdpi.com For this compound, HRMS would be used to confirm its molecular formula, C₂₃H₂₈N₂O₅. When coupled with chromatographic separation (e.g., LC-HRMS), this technique provides a high degree of confidence in the identification of the compound in a complex mixture. chromatographyonline.com The fragmentation pattern obtained from HRMS/MS experiments further corroborates the proposed structure. hpst.cz

The following table summarizes the key applications of these advanced analytical techniques in the research of this compound.

| Technique | Primary Application in this compound Research | Key Information Obtained |

| HPLC | Separation, Purification, Quantification | Retention Time, Purity, Concentration |

| UPLC-MS | High-throughput Profiling, Identification | Retention Time, Accurate Mass, Molecular Formula, Fragmentation Pattern |

| GC-MS | Analysis of Volatile Components/Derivatives | Retention Index, Mass Spectrum |

| NMR | Complete Structural Elucidation | 1D & 2D Spectra for Connectivity and Stereochemistry |

| HRMS | Accurate Mass Measurement, Formula Determination | Precise m/z, Elemental Composition |

Biotechnological Production and Metabolic Engineering of 17 Acetylrauglucine

Optimization of In Vitro Culture Conditions for Enhanced Alkaloid Accumulation

The foundation of biotechnological production of 17-Acetylrauglucine lies in the establishment and optimization of in vitro cultures of Rauvolfia species, primarily Rauvolfia serpentina. The production of indole (B1671886) alkaloids in undifferentiated cell cultures (callus) and differentiated organ cultures (e.g., hairy roots) is highly dependent on the culture conditions. Optimization of these parameters is crucial for maximizing biomass growth and, more importantly, the accumulation of specific alkaloids.

Key factors that are manipulated include the basal nutrient medium, the type and concentration of plant growth regulators (phytohormones), and the use of elicitors to stimulate secondary metabolite production.

Nutrient Media and Phytohormones: The choice of basal medium is a fundamental step in establishing robust cell cultures. Murashige and Skoog (MS) medium is frequently reported as a suitable formulation for Rauvolfia cultures. fao.org Studies have shown that modifications to the macronutrient composition of the media can significantly influence alkaloid yield. scialert.net The supplementation of the medium with specific phytohormones is essential for inducing callus from explants (such as leaves or stems) and maintaining cell growth. Auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D) and Indole-3-butyric acid (IBA), often in combination with cytokinins like 6-Benzylaminopurine (BAP), have been successfully used for callus induction and proliferation of R. serpentina. opensciencepublications.com For instance, a combination of BAP and Indole-3-acetic acid (IAA) was found to be effective for callus induction from leaf explants. opensciencepublications.com The transition to root cultures, which are often the primary site of alkaloid synthesis in the whole plant, can be promoted by using auxins like Naphthaleneacetic acid (NAA) and IBA. nih.govbioline.org.br

Elicitation: Elicitation is a highly effective strategy for boosting the production of secondary metabolites in plant cell cultures. Elicitors are compounds that trigger defense responses in plants, often leading to a significant increase in the synthesis of protective compounds like alkaloids. nih.govphytojournal.com Both biotic (of biological origin) and abiotic (of non-biological origin) elicitors have been shown to enhance indole alkaloid production in Rauvolfia cultures.

Methyl jasmonate (MJ) and salicylic (B10762653) acid (SA), two key plant signaling molecules involved in defense, have been successfully used to increase the accumulation of alkaloids like reserpine (B192253) and ajmalicine (B1678821) in R. serpentina cultures. cabidigitallibrary.org In one study, treatment with MJ at a concentration of 1.5 mg/l led to the highest accumulation of reserpine in roots of in vitro raised plantlets. cabidigitallibrary.org Similarly, abiotic elicitors such as NaCl have been shown to dramatically increase the yield of ajmalicine in R. serpentina hairy root cultures, with a 14.8-fold enhancement observed at a concentration of 100 mM. nih.gov While these studies focus on other alkaloids, the general upregulation of the TIA pathway by these elicitors suggests a high probability of a concurrent increase in related compounds like this compound.

Table 1: Effect of Elicitors on Indole Alkaloid Production in Rauvolfia serpentina Hairy Root Cultures

| Elicitor | Concentration | Target Alkaloid | Fold Increase in Yield | Reference |

| NaCl | 100 mM | Ajmalicine | 14.8 | nih.gov |

| Mannan | 100 mg/l | Ajmaline | 2.9 | nih.gov |

Genetic Engineering Approaches for Modulating Biosynthesis Pathways

The enzyme strictosidine (B192452) synthase (STR) is a pivotal control point in the biosynthesis of all monoterpenoid indole alkaloids. wikipedia.org It catalyzes the stereospecific condensation of tryptamine (B22526) (derived from the shikimate pathway) and secologanin (B1681713) (derived from the methylerythritol phosphate (B84403) pathway) to form strictosidine, the universal precursor for over 3,000 TIAs, including the sarpagan-type skeleton of rauglucine. wikipedia.orgmdpi.com

Studies in the related medicinal plant Catharanthus roseus have demonstrated the validity of this approach. Overexpression of genes for tryptophan decarboxylase (TDC), which produces tryptamine, and STR has been shown to increase alkaloid production in cell cultures. mdpi.com Similar strategies applied to Rauvolfia cultures, potentially transforming them with a highly active str1 gene, could significantly elevate the pool of strictosidine and consequently boost the synthesis of downstream products.

Table 2: Key Enzymes in the Early Terpenoid Indole Alkaloid (TIA) Pathway

| Enzyme | Gene | Precursors | Product | Role in Pathway | Reference |

| Tryptophan Decarboxylase | TDC | Tryptophan | Tryptamine | Supplies the indole moiety | tarjomefa.com |

| Strictosidine Synthase | STR | Tryptamine, Secologanin | 3-α(S)-Strictosidine | First committed step, universal precursor formation | wikipedia.org |

Exploration of Hybrid Cell Culture Systems for the Diversification of Alkaloid Production

An innovative approach in plant biotechnology is the creation of somatic hybrid cells through the fusion of protoplasts from two different plant species. This technique can lead to novel genetic combinations and, consequently, the activation of latent biosynthetic pathways or the modification of existing ones, resulting in the production of a diversified spectrum of secondary metabolites. researchgate.net

A notable example is the development of somatic hybrid cell suspension cultures between Rauvolfia serpentina and Rhazya stricta, both of which belong to the Apocynaceae family and are known producers of indole alkaloids. thieme-connect.comnih.govtandfonline.com Research on these hybrid cell lines has shown that they produce a unique and diverse pattern of alkaloids, including compounds characteristic of both parent species (e.g., sarpagine (B1680780) from Rauvolfia and tabersonine (B1681870) from Rhazya) as well as novel alkaloids not detected in either parent. scialert.netthieme-connect.comnih.gov

Crucially for the production of this compound, studies have reported the isolation of acetylated sarpagan-type alkaloids from Rauvolfia tissue cultures, such as 17-O-acetylajmaline and 17-O-acetylnorajmaline. scialert.net The presence of these compounds strongly indicates that the enzymatic machinery required for the acetylation at the C-17 position of the sarpagan skeleton is active in these in vitro systems. Furthermore, treatment of the Rauvolfia serpentina x Rhazya stricta hybrid cultures with the elicitor methyl jasmonate was found to increase the content of various indole alkaloids. researchgate.netresearchgate.net This demonstrates that the hybrid cells not only possess a diversified biosynthetic potential but also respond to elicitation, offering a dual strategy for enhancing the production of specific compounds. The demonstrated ability of Rauvolfia cell cultures and their hybrids to perform acetylation on related alkaloid backbones provides strong evidence that these systems are a viable and promising platform for the targeted biotechnological production of this compound.

Table 3: Selected Alkaloids Identified in Rauvolfia serpentina x Rhazya stricta Hybrid Cell Cultures

| Alkaloid | Parental Origin/Type | Reference |

| Sarpagine | Rauvolfia | thieme-connect.com |

| Vomilenine | Rauvolfia | researchgate.netthieme-connect.com |

| Tabersonine | Rhazya | thieme-connect.com |

| Rhazinilam | Rhazya | thieme-connect.com |

| 3-oxo-rhazinilam | Novel Hybrid Product | nih.gov |

| 17-O-Acetylajmaline | Rauvolfia (in tissue culture) | scialert.net |

| 17-O-Acetylnorajmaline | Rauvolfia (in tissue culture) | scialert.net |

Future Perspectives in 17 Acetylrauglucine Research

Integration of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics)

A holistic understanding of 17-acetylrauglucine necessitates a multi-omics approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics. frontlinegenomics.comnih.gov This strategy can provide a comprehensive picture of the molecule, from the genes that code for its production to its interaction with the broader metabolic network of the organism.

Genomics: The study of an organism's complete set of DNA, or genome, is the starting point for understanding the biosynthesis of a natural product. frontlinegenomics.comnih.gov Future genomics research on the Rauwolfia-Rhazya hybrid cell lines could focus on identifying the specific genes and gene clusters that encode the enzymatic machinery for this compound synthesis. By sequencing the genome of high-yielding cell lines and comparing it to low-yielding ones, researchers can perform genome-wide association studies (GWAS) to pinpoint the genetic loci responsible for its production. genome.govnih.govgenomicsengland.co.uk This knowledge is the first step toward metabolic engineering and enhancing the production of this rare alkaloid.

Transcriptomics: Transcriptomics catalogs the complete set of RNA transcripts in a cell at a specific moment, offering a snapshot of gene expression. nih.govwikipedia.org Using techniques like RNA-Seq, researchers can analyze how the expression of genes in the this compound biosynthetic pathway changes under various conditions, such as in response to elicitors in the cell culture. frontiersin.orgwikipedia.org This can reveal key regulatory genes and transcription factors that control the pathway, providing targets for genetic manipulation to increase compound yield. nih.gov

Proteomics: As the large-scale study of proteins, proteomics provides the direct link between genetic information and cellular function. creative-proteomics.comhumanspecificresearch.orgfrontiersin.org In the context of this compound, proteomic analysis can identify and quantify the specific enzymes—the protein products of the genes—that catalyze each step of its complex biosynthesis. mdpi.comwjgnet.com Furthermore, should this compound demonstrate significant biological activity, proteomics can be used to identify its protein targets within human cells, which is a critical step in drug discovery and understanding its mechanism of action. frontiersin.orgnautilus.bio

Metabolomics: Metabolomics is the comprehensive analysis of all metabolites within a biological sample. drtsoukalas.com This technology can be used to create a detailed metabolic profile of the Rauwolfia-Rhazya cell cultures, placing the production of this compound within the broader context of the cell's metabolism. nih.govmdpi.com By correlating changes in the levels of other metabolites with the production of this compound, scientists can understand precursor supply and identify potential metabolic bottlenecks or competing pathways. nih.gov

The table below summarizes the potential applications of various omics technologies in future this compound research.

| Omics Technology | Key Objective | Potential Application for this compound Research |

| Genomics | To study the complete genetic material (DNA). humanspecificresearch.org | Identify the gene clusters responsible for the biosynthetic pathway of this compound in Rauwolfia and Rhazya species. |

| Transcriptomics | To analyze all RNA transcripts produced by the genome. humanspecificresearch.org | Quantify the expression levels of pathway-specific genes under different culture conditions to identify key regulatory factors. |

| Proteomics | To study the entire set of proteins, their abundance, and functions. humanspecificresearch.org | Identify and characterize the specific enzymes (e.g., acetyltransferases, oxidoreductases) that catalyze the formation of this compound from its precursors. |

| Metabolomics | To analyze the complete set of metabolites within a sample. humanspecificresearch.org | Map the metabolic network around this compound to understand precursor flow and optimize production by identifying and addressing metabolic bottlenecks. |

Development of Novel Analytical and Synthetic Methodologies

Progress in understanding and utilizing this compound is intrinsically linked to the advancement of chemical methodologies for its detection, quantification, and production.

Novel Analytical Methodologies: The initial identification of this compound relied on established techniques like gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography-mass spectrometry (UPLC-MS), and nuclear magnetic resonance (NMR) spectroscopy. vtt.fi Future work should focus on developing validated, high-sensitivity quantitative methods. eurachem.org Advanced tandem mass spectrometry (MS/MS) approaches can be developed to create methods with high specificity and low detection limits, which are crucial for pharmacokinetic studies or for detecting trace amounts of the compound in complex biological matrices. europa.eu The establishment of such robust analytical procedures is a prerequisite for any further preclinical or clinical development. aoac.org

The following table outlines current and potential future analytical techniques for this compound.

| Analytical Technique | Current Application | Future Development |

| HPLC/UPLC-MS | Isolation and identification from cell culture extracts. vtt.fi | Development of validated, high-throughput quantitative assays for pharmacokinetic and pharmacodynamic studies. |

| GC-MS | Identification of volatile derivatives or related non-polar alkaloids. vtt.fi | Method optimization for broader profiling of the alkaloid family in the source organism. |

| NMR Spectroscopy | Structural elucidation of the isolated compound. vtt.firesearchgate.net | Use in stable isotope labeling studies to delineate the biosynthetic pathway; structural confirmation of synthetic analogs. |

| Advanced MS/MS | Fragmentation analysis for initial identification. | Creation of highly sensitive and specific Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays for absolute quantification. |

Novel Synthetic Methodologies: Currently, this compound is only accessible through isolation from specialized plant cell cultures, a process which can be low-yielding and difficult to scale. vtt.firesearchgate.net A major goal for future research is the development of a total chemical synthesis. A total synthesis would provide a reliable and scalable source of the pure compound, freeing research from the constraints of cell culture. scirp.org Moreover, a successful synthetic route would open the door to medicinal chemistry efforts, allowing for the systematic creation of structural analogs. scirp.orgfrontiersin.org By modifying specific functional groups on the this compound scaffold, chemists can explore structure-activity relationships (SAR) to potentially enhance its biological activity or improve its drug-like properties. The synthesis of related alkaloids has been achieved from precursors like ajmaline, suggesting a potential strategic approach. researchgate.net

Translational Research Directions in Natural Products Chemistry

Translational research aims to bridge the gap between basic scientific discoveries and their practical application to improve human health. uams.edunsw.gov.au It is the process of turning observations from the laboratory into tangible interventions. uams.eduaustinpublishinggroup.com For a natural product like this compound, the translational path involves moving from its initial discovery towards a potential therapeutic application.

Natural products chemistry plays a pivotal role in this process by identifying and characterizing biologically active molecules from nature. wou.eduucsd.edusciencebiology.org The discovery of this compound is a foundational "bench" discovery. austinpublishinggroup.com An early, yet crucial, step in its translational journey has already been hinted at in the literature, where this compound was included in a virtual screening library to assess its potential as an inhibitor of aldose reductase, a drug target for diabetic complications. nih.gov

Future translational research directions would build upon this preliminary finding. The process would follow a structured continuum:

T1 Research (Bench to Bedside): This phase involves translating the initial computational hit into laboratory and preclinical studies. nih.gov Researchers would need to perform in vitro enzyme assays to confirm that this compound can indeed inhibit aldose reductase. Subsequent studies in cell-based models and animal models of diabetes would be necessary to evaluate its efficacy and preliminary safety. nih.gov

Lead Optimization: Concurrently, using insights from synthetic chemistry and computational modeling, medicinal chemists would design and synthesize analogs of this compound to improve its potency, selectivity, and pharmacokinetic properties. scirp.org This iterative process is a cornerstone of drug discovery from natural product leads.

T2 Research (Clinical Application): Should the compound prove effective and safe in preclinical studies, the research would advance to clinical trials in humans to evaluate its potential as a new therapeutic agent. austinpublishinggroup.com This phase also involves developing scalable production methods and stable formulations.

The table below illustrates the potential translational research path for this compound.

| Translational Phase | Description | Example Application for this compound |

| Basic Discovery | Isolation and characterization of a novel compound. | Isolation of this compound from Rauwolfia-Rhazya hybrid cell cultures and structural elucidation. vtt.firesearchgate.net |

| T1 Research (Preclinical) | Moves discoveries from the lab into early human testing. nih.gov | In vitro validation of computationally predicted activity (e.g., against aldose reductase), followed by cell and animal model testing. nih.gov |

| Lead Optimization | Improving the properties of a lead compound through chemical modification. scirp.org | Synthesis of analogs to improve efficacy, selectivity, and drug-like properties. |

| T2 Research (Clinical) | Translates results from clinical studies into practice and health decision-making. austinpublishinggroup.com | Phase I, II, and III clinical trials to assess safety and efficacy in human patients. |

| Health Impact | Adoption of the new intervention to improve public health. uams.edu | Potential new drug for the prevention or treatment of diabetic complications. |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for the synthesis and purification of 17-Acetylrauglucine?

- Methodological Answer : Synthesis typically involves acetylation of the parent compound (rauglucine) under controlled conditions. Key steps include:

- Use of anhydrous acetic acid and pyridine as a catalyst at 0–5°C for 24 hours .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

- Characterization requires -NMR, -NMR, and HPLC (>95% purity) to confirm identity and purity .

Q. How should researchers design initial pharmacological screening for this compound?

- Methodological Answer : Prioritize in vitro assays to evaluate bioactivity (e.g., enzyme inhibition, cytotoxicity).

- Use standardized cell lines (e.g., HeLa, MCF-7) with positive/negative controls (e.g., doxorubicin for cytotoxicity).

- IC values must be calculated using dose-response curves (nonlinear regression models) with triplicate measurements .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Assign - and -NMR peaks using DEPT, COSY, and HSQC to resolve structural ambiguities (e.g., acetyl group position) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] ion matching theoretical mass).

- IR Spectroscopy : Identify acetyl C=O stretching (~1740 cm) to verify acetylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Compare experimental variables (e.g., cell line specificity, solvent used, incubation time) across conflicting studies .

- Reproducibility Testing : Replicate key experiments under standardized conditions (e.g., identical assay protocols, cell passage numbers) .

- Statistical Evaluation : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .

Q. What computational strategies are effective for elucidating the mechanism of action of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases, receptors) .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess ligand-protein stability and conformational changes .

- QSAR Modeling : Develop quantitative structure-activity relationships to optimize acetyl group modifications .

Q. How should stability studies be designed to assess this compound under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate compound in buffers (pH 1.2–7.4) at 37°C, sampling at 0, 6, 12, 24 hours. Analyze degradation via HPLC .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and decomposition profiles .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products with LC-MS .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

- Quality Control : Enforce strict specifications for starting materials (e.g., rauglucine purity ≥98%) and solvent dryness (Karl Fischer titration) .

- DoE Optimization : Use Design of Experiments (e.g., response surface methodology) to identify critical process parameters (e.g., temperature, stoichiometry) .

Methodological Considerations

- Data Contradiction Analysis : Apply falsification frameworks (e.g., empirical contradiction checks) to assess reliability of IDA results in pharmacological studies .

- Ethical Reporting : Disclose all negative results and experimental limitations (e.g., solubility issues, assay interference) to avoid publication bias .

- Interdisciplinary Collaboration : Integrate synthetic chemistry, pharmacology, and computational biology for robust mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.